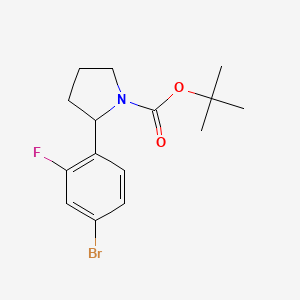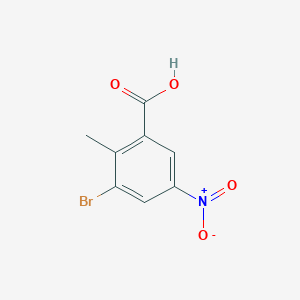
1-(3-Chloropropyl)-2-methyl-1H-imidazole hydrochloride
Übersicht
Beschreibung
3-Chloropropylamine hydrochloride is a chemical compound with the molecular formula C3H8ClN·HCl . It’s used in the synthesis of linear, star, and comb-like polyacrylamides by atomic transfer radical polymerization .
Synthesis Analysis
The synthesis of 1-(3-chlorophenyl)piperazine hydrochloride involves the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine . A patent describes a method for synthesizing a piperazine pharmaceutical intermediate, which includes a three-step reaction using diethanolamine and 3-chloroaniline as raw materials .Molecular Structure Analysis
The molecular structure of 3-Chloropropylamine hydrochloride is represented by the formula C3H8ClN·HCl .Chemical Reactions Analysis
The synthesis of 1-(3-chlorophenyl)piperazine hydrochloride involves several chemical reactions, including the reaction of diethanolamine with m-chloroaniline .Physical and Chemical Properties Analysis
3-Chloropropylamine hydrochloride is a solid with a melting point of 219-223 °C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
1-(3-Chloropropyl)-2-methyl-1H-imidazole hydrochloride is involved in various chemical synthesis and modification processes. For example, it participates in nucleophilic addition reactions to the imidazole nucleus, producing both normal and abnormal addition products (Ohta et al., 2000). Additionally, it's used in the synthesis of specific ionic liquids under flow chemistry conditions, showcasing its role in creating novel compounds (Löwe et al., 2010).
Corrosion Inhibition and Material Science
This compound is also significant in corrosion inhibition studies. For instance, imidazole derivatives, including this compound, have been studied for their properties in inhibiting corrosion of metals like steel in various environments (Ouakki et al., 2019). Furthermore, their effectiveness in inhibiting copper corrosion in acidic conditions has been explored, providing insights into their potential industrial applications (Gašparac et al., 2000).
Pharmacological Research
In the realm of pharmacology, this compound and its derivatives are examined for potential therapeutic applications. For example, this compound derivatives have been synthesized and evaluated for their antifungal properties, demonstrating their relevance in medical research (Ogata et al., 1983).
Environmental Applications
Interestingly, this compound is also researched for environmental applications. It plays a role in CO2 capture studies, where specific imidazole-based ionic liquids show potential in sequestering CO2 efficiently (Bates et al., 2002). This research points towards its potential use in addressing environmental concerns like greenhouse gas emissions.
Molecular Synthesis and Bioactivity
Finally, the compound is central to the synthesis and bioactivity research of various molecular structures. It's involved in the synthesis of complex arylated imidazoles, which are significant in creating molecular functional materials for various applications (Joo et al., 2010). Additionally, its derivatives are studied for their antiulcer properties, further highlighting its pharmacological importance (Starrett et al., 1989).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-chloropropyl)-2-methylimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2.ClH/c1-7-9-4-6-10(7)5-2-3-8;/h4,6H,2-3,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYRRSJOFJQLPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile](/img/structure/B1524687.png)




![5-Aminomethyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole hydrochloride](/img/structure/B1524697.png)






